molecular formula C6H14ClNO2 B3252428 Ethyl 2-(methylamino)propanoate hydrochloride CAS No. 2170123-35-8

Ethyl 2-(methylamino)propanoate hydrochloride

Cat. No.: B3252428
CAS No.: 2170123-35-8
M. Wt: 167.63 g/mol
InChI Key: ONRCQWWOUUVQMT-UHFFFAOYSA-N
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Description

Ethyl 2-(Methylamino)propanoate Hydrochloride is a chemical compound with the Molecular Formula C 7 H 16 ClNO 2 and a Molecular Weight of 181.66 g/mol . Its CAS registry number is 1082720-57-7 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The structural features of this molecule, particularly the ester and secondary amine functional groups, make it a compound of interest in organic synthesis and medicinal chemistry research. It may serve as a key building block or synthetic intermediate for the development of more complex molecules, including potential pharmaceuticals and agrochemicals. Researchers can utilize this compound to explore novel chemical spaces or to incorporate its propanoate backbone into target structures. The hydrochloride salt form ensures improved stability and handling for laboratory applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRCQWWOUUVQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170123-35-8
Record name ethyl 2-(methylamino)propanoate hydrochloride
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Synthetic Methodologies and Route Development

Classical Esterification Approaches

Classical esterification methods provide direct routes to Ethyl 2-(methylamino)propanoate hydrochloride from its parent amino acid. These techniques are well-established and widely used due to their simplicity and effectiveness.

Direct Esterification of 2-(methylamino)propanoic Acid

The most common direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 2-(methylamino)propanoic acid (N-methylalanine) with an excess of ethanol (B145695) in the presence of a strong acid catalyst. prepchem.comsciencemadness.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of ethanol is typically used, which also serves as the solvent. sciencemadness.org The water produced during the reaction is either removed azeotropically or its effect is minimized by the excess alcohol. The reaction is generally heated to reflux to increase the reaction rate. researchgate.net Upon completion, the excess ethanol and catalyst are removed, and the product is isolated as its stable hydrochloride salt. A general procedure involves suspending N-methylalanine in ethanol, introducing a catalyst, and refluxing the mixture for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification

Parameter Condition Purpose
Reactants 2-(methylamino)propanoic acid, Ethanol Amino acid and alcohol for ester formation
Solvent Ethanol (in excess) Serves as both reactant and solvent, shifts equilibrium
Catalyst Strong acid (e.g., HCl, H₂SO₄) Protonates the carboxylic acid carbonyl, activating it for nucleophilic attack
Temperature Reflux Increases reaction rate

| Reaction Time | 2-24 hours | Varies depending on catalyst and scale |

Catalytic Systems in Ester Synthesis

The choice of catalyst is crucial for the efficiency of the direct esterification of amino acids. Various catalytic systems have been developed, ranging from mineral acids to solid-supported catalysts.

Mineral Acids : Concentrated sulfuric acid (H₂SO₄) and gaseous hydrogen chloride (HCl) are the most traditional and effective catalysts for this transformation. nih.govprinceton.edu They act as Brønsted acids, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. researchgate.net

Thionyl Chloride (SOCl₂) : This reagent is particularly effective for synthesizing amino acid esters. orgsyn.orgorgsyn.org When added to ethanol, thionyl chloride reacts to form sulfur dioxide and hydrogen chloride in situ. The generated HCl acts as the catalyst for the esterification. orgsyn.org An advantage of this method is that thionyl chloride also reacts with the water produced during the esterification, which helps to drive the equilibrium toward the product side. A typical procedure involves the slow, controlled addition of thionyl chloride to a cooled suspension of the amino acid in ethanol, followed by heating to reflux. orgsyn.orgchemicalbook.com

Other Catalytic Systems : Modern approaches utilize a variety of other catalysts to improve reaction conditions and ease of workup. Trimethylchlorosilane (TMSCl) in methanol (B129727) has been shown to be an efficient system for preparing amino acid methyl esters at room temperature, a method adaptable for ethyl esters. nih.gov Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, offer advantages like easier separation from the reaction mixture and potential for recycling, contributing to greener synthetic processes. chemicalbook.comnih.gov

Table 2: Comparison of Common Catalysts for Esterification

Catalyst Advantages Disadvantages
HCl (gas) / H₂SO₄ High efficiency, low cost Corrosive, difficult to handle, harsh reaction conditions
**Thionyl Chloride (SOCl₂) ** High yield, acts as a dehydrating agent Corrosive, toxic, generates gaseous byproducts (SO₂, HCl)
Trimethylchlorosilane (TMSCl) Milder reaction conditions (room temp.), good yields Moisture sensitive

| Solid Acids (e.g., Amberlyst-15) | Reusable, easy to separate, milder conditions | Lower activity compared to mineral acids, may require longer reaction times |

Advanced Amine Protection and Deprotection Strategies

When direct esterification is not suitable, particularly in the context of multi-step syntheses, protection of the amine functionality is required. This strategy involves masking the amine group with a temporary protecting group, performing the esterification, and then removing the protecting group to yield the final product.

Alternative Protecting Group Chemistry in Aminopropanoate Synthesis

Besides the Cbz group, other protecting groups are widely used in amino acid chemistry. The tert-butyloxycarbonyl (Boc) group is a prominent example.

The synthesis would begin with the protection of 2-(methylamino)propanoic acid with a Boc group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. prepchem.com The resulting N-Boc-N-methylalanine can then be esterified with ethanol using standard coupling agents or under acidic conditions, although care must be taken as the Boc group is acid-labile. Once the N-Boc-N-methylalanine ethyl ester is formed, the Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent like dioxane or ethyl acetate. orgsyn.org This cleavage step simultaneously deprotects the amine and forms the desired hydrochloride salt in a single, clean step.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific enantiomers (L- or D-form) of this compound is critical for applications in pharmaceuticals and asymmetric synthesis. The stereochemistry at the α-carbon must be controlled throughout the synthetic sequence.

One of the most straightforward methods for stereoselective synthesis is to begin with an enantiomerically pure starting material. For instance, starting with commercially available L-alanine or D-alanine ensures that the chirality at the α-carbon is pre-defined. The synthesis can then proceed by N-methylation of the starting amino acid, followed by esterification as described in Section 2.1. Esterification methods using thionyl chloride or gaseous HCl in ethanol have been shown to proceed without significant racemization, thus preserving the stereochemical integrity of the α-carbon. chemicalbook.com

An alternative approach is the asymmetric reductive amination of a prochiral precursor, such as ethyl pyruvate. wikipedia.orgchegg.com In this method, ethyl pyruvate is reacted with methylamine to form an intermediate imine. This imine is then reduced to the amine. By using a chiral reducing agent or a chiral catalyst during the reduction step, one enantiomer of the final product can be selectively formed. wikipedia.org Biocatalytic methods have also emerged as powerful tools for this transformation. For example, enzymes like N-methylalanine dehydrogenase can catalyze the reductive amination of pyruvate with methylamine with high enantioselectivity, offering a green and efficient route to enantiopure N-methyl-L-alanine. nih.gov

Chiral Auxiliary-Mediated Approaches for Related Structures

One of the most reliable strategies for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method has been instrumental in the asymmetric synthesis of a wide array of biologically active compounds. nih.gov

In the context of aminopropanoate synthesis, a chiral auxiliary can be attached to a glycine or alanine (B10760859) equivalent. Subsequent alkylation or other modifications occur diastereoselectively due to the steric influence of the auxiliary. For instance, Evans' oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of their N-acyl derivatives to produce α-amino acids. nih.gov Similarly, Oppolzer's camphorsultam and Corey's 8-phenylmenthol-based auxiliaries have demonstrated remarkable success in guiding stereoselective transformations. wikipedia.orgnih.gov While these methods are powerful, they typically require additional steps for the attachment and removal of the auxiliary.

Chiral AuxiliaryAuxiliary TypeTypical Application
Evans' Oxazolidinones Amino acid-derivedDiastereoselective alkylation of N-acyl imides
Oppolzer's Camphorsultam Terpene-derivedAsymmetric alkylations, aldol reactions
Corey's 8-phenylmenthol Terpene-derivedAsymmetric Diels-Alder reactions, alkylations
Myers' Pseudoephedrine Amino alcoholAsymmetric alkylation of amides
Enders' SAMP/RAMP Hydrazine-derivedAsymmetric alkylation of ketones and aldehydes

Enantioselective Catalysis in Aminopropanoate Formation

Enantioselective catalysis offers a more atom-economical alternative to chiral auxiliaries by using a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. This approach is central to modern asymmetric synthesis. nih.gov Transition-metal catalysis, in particular, provides a powerful means for creating chiral molecules. nih.gov

For the synthesis of aminopropanoates, methods like asymmetric hydrogenation of an enamine precursor or reductive amination of a keto-ester (e.g., ethyl pyruvate) using a chiral catalyst are highly effective. Catalytic systems based on noble metals like rhodium, ruthenium, and iridium, paired with chiral phosphine ligands (e.g., BINAP), are well-established for producing chiral amines and amino acids with high enantioselectivity. More recently, the development of catalysts based on more abundant first-row transition metals is gaining traction. dtu.dk

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acids, for instance, can catalyze asymmetric reductive aminations, providing a metal-free pathway to chiral amines. rsc.org These methods avoid the cost and potential toxicity associated with heavy metals.

Catalytic ApproachCatalyst TypeKey Features
Asymmetric Hydrogenation Transition Metal (e.g., Rh, Ru) + Chiral LigandHigh enantioselectivity, applicable to various substrates.
Asymmetric Transfer Hydrogenation Transition Metal + Hydrogen DonorAvoids the use of high-pressure hydrogen gas.
Organocatalytic Reductive Amination Chiral Brønsted Acid (e.g., Phosphoric Acid)Metal-free, mild reaction conditions.
Enzyme Catalysis Transaminases, DehydrogenasesHigh specificity, environmentally benign conditions.

Novel Synthetic Pathways and Process Optimization

Beyond establishing stereochemistry, modern synthetic chemistry emphasizes efficiency, sustainability, and cost-effectiveness. This has led to the exploration of novel synthetic pathways that reduce step counts and minimize environmental impact.

Green Chemistry Approaches in Synthesis Development

Green chemistry principles are increasingly integrated into pharmaceutical and chemical manufacturing to reduce environmental impact. rsc.orgijierm.co.in Key aspects include the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones. jocpr.com

In the synthesis of aminopropanoates, green approaches could involve:

Solvent Selection : Replacing hazardous organic solvents like dichloromethane or acetonitrile (B52724) with greener alternatives such as water, ethanol, or supercritical CO2. jocpr.com

Catalysis : Employing biocatalysts (enzymes) or highly efficient metal catalysts that allow for low catalyst loadings and can be recycled.

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. One-pot and cascade reactions are particularly effective at improving atom economy.

Impurity Profiling during Synthesis

Impurity profiling is a critical component of chemical process development, ensuring the final product's purity and identifying potential by-products that could affect its quality. nih.gov For this compound, potential impurities would stem from the specific synthetic route employed.

Common sources of impurities include:

Unreacted Starting Materials : Residual ethyl 2-bromopropanoate, ethyl alaninate, or methylamine.

Side-Reaction Products : Over-alkylation can lead to the formation of ethyl 2-(dimethylamino)propanoate. If the synthesis involves the reduction of an imine, incomplete reduction could leave residual imine intermediates.

Stereochemical Impurities : The presence of the undesired enantiomer or diastereomers (if a chiral auxiliary is used).

Reagent-Derived Impurities : By-products from the reagents used, such as triphenylphosphine oxide if a Wittig-type reaction is employed in the synthesis of a precursor. orgsyn.org

A systematic impurity profile would involve the characterization of all species present at levels above a certain threshold (e.g., 0.1%) using techniques like HPLC, GC-MS, and NMR.

Potential ImpurityLikely Source
Ethyl alaninateIncomplete N-alkylation reaction.
Ethyl 2-(dimethylamino)propanoateOver-alkylation of the nitrogen atom.
Ethyl pyruvateIncomplete reductive amination.
(R)-Ethyl 2-(methylamino)propanoateIncomplete stereochemical control in asymmetric synthesis (assuming S-enantiomer is the target).
Triphenylphosphine oxideBy-product from a Wittig reaction used in precursor synthesis. orgsyn.org

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it is possible to map out the complete carbon-hydrogen framework of a compound.

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. For Ethyl 2-(methylamino)propanoate hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal are used to assign it to a specific part of the structure.

Based on the structure of this compound, the following ¹H NMR signals can be predicted. The presence of the hydrochloride salt would likely lead to broad, exchangeable peaks for the N-H protons.

Table 1: Predicted ¹H NMR Data for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-O-CH₂-CH₃ ~1.25 Triplet (t) 3H
-CH(CH₃)- ~1.50 Doublet (d) 3H
N-CH₃ ~2.60 Singlet (s) 3H
-CH(CH₃)- ~3.80 Quartet (q) 1H
-O-CH₂-CH₃ ~4.20 Quartet (q) 2H

The ethyl ester group is identified by the characteristic quartet and triplet signals of the ethyl moiety. The methine proton (-CH) adjacent to the nitrogen and carbonyl group is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl group on the nitrogen would appear as a distinct singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a separate signal. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
-O-CH₂-C H₃ ~14
-CH(C H₃)- ~16
N-C H₃ ~32
-C H(CH₃)- ~55
-O-C H₂-CH₃ ~62

| C =O | ~172 |

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing furthest downfield. The carbons of the ethyl group and the two methyl groups are expected to appear in the upfield region of the spectrum.

To unambiguously confirm the structure and assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a correlation between the methine proton (-CH) and the protons of its adjacent methyl group, as well as between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon signal at ~62 ppm would show a correlation to the proton signal at ~4.20 ppm, confirming the assignment of the ester's methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity of different functional groups. Key HMBC correlations would include the one between the protons of the N-methyl group and the methine carbon, and correlations from the ethyl group protons to the carbonyl carbon. These experiments, when used together, provide a complete and verified picture of the molecular structure. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the analysis would be performed on the free base, Ethyl 2-(methylamino)propanoate (C₆H₁₃NO₂). HRMS would detect the protonated molecule, [C₆H₁₃NO₂ + H]⁺. The high precision of the technique allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for the Protonated Free Base

Ion Formula Calculated Exact Mass (m/z)

This precise mass measurement provides strong evidence for the elemental formula C₆H₁₃NO₂ for the neutral compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound. mdpi.com In ESI-MS, the sample is ionized directly from solution, typically forming a protonated molecular ion [M+H]⁺, where M represents the neutral free base. This allows for the determination of the molecular weight of the free base.

The primary ion observed in the positive ion ESI-MS spectrum would be the protonated molecule at an m/z corresponding to the free base plus a proton. Further fragmentation of this parent ion can be induced to provide structural information. Potential fragmentation pathways could include the neutral loss of an ethylene (B1197577) molecule from the ethyl group or the loss of the entire ethoxy group. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. researchgate.netnih.gov

Table of Compounds Mentioned

Compound Name
This compound
Ethyl 2-aminopropanoate hydrochloride
Ethyl propionate
Ethyl 2-methyl-2-(methylamino)propanoate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key functional groups are the ester, the secondary amine hydrochloride, and the aliphatic C-H bonds.

The presence of the ester group gives rise to two prominent and characteristic absorption bands. The most distinct is the carbonyl (C=O) stretching vibration, which for aliphatic esters typically appears in the region of 1750-1735 cm⁻¹. The second characteristic band is the C-O stretching vibration, which is expected in the 1300-1000 cm⁻¹ region.

The secondary amine hydrochloride salt (R₂NH₂⁺ Cl⁻) introduces characteristic absorptions. The N-H stretching vibrations of a secondary ammonium (B1175870) salt are expected to appear as a broad band in the 2800-2400 cm⁻¹ range, often with multiple smaller peaks. This broadening is a result of hydrogen bonding. Additionally, the N-H bending vibration is anticipated to cause an absorption band in the 1600-1550 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations will also be present, typically around 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine Salt (R₂NH₂⁺)N-H Stretch2800 - 2400 (broad)
Alkane (C-H)C-H Stretch3000 - 2850
Ester (C=O)C=O Stretch1750 - 1735
Secondary Amine Salt (R₂NH₂⁺)N-H Bend1600 - 1550
Alkane (C-H)C-H Bend1470 - 1365
Ester (C-O)C-O Stretch1300 - 1000

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are essential for investigating the three-dimensional structure of chiral molecules, such as the enantiomers of Ethyl 2-(methylamino)propanoate. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Optical Rotation , measured with a polarimeter, is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For amino acid derivatives, the sign (+ or -) and magnitude of the specific rotation are used to characterize a specific enantiomer. For instance, the related compound L-Alanine ethyl ester hydrochloride has a reported specific rotation of [α]²²/D +2.5° (c = 2.5 in H₂O). It is expected that the (S)- and (R)-enantiomers of this compound would exhibit equal and opposite optical rotations, though the specific values have not been publicly reported.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) against wavelength. Chiral chromophores within the molecule will produce positive or negative signals, known as Cotton effects. For this compound, the primary chromophore is the ester carbonyl group (C=O). This n→π* electronic transition is electronically forbidden but can be observed in a CD spectrum, typically in the 210-240 nm range. The sign of the Cotton effect in this region can often be correlated with the absolute configuration (R or S) of the α-carbon. The two enantiomers would be expected to produce mirror-image CD spectra.

TechniquePrincipleInformation Provided
Optical RotationMeasures the rotation of plane-polarized light by a chiral sample.Provides the specific rotation value ([α]), indicating the direction (+/-) and magnitude of rotation for a given enantiomer.
Circular DichroismMeasures the differential absorption of left- and right-circularly polarized light.Yields a spectrum with positive or negative bands (Cotton effects) that can be related to the absolute configuration of stereocenters near chromophores.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed molecular structure. This would confirm the connectivity of the atoms and provide precise geometric parameters. Crucially, for a single enantiomer, the analysis would determine its absolute stereochemistry (R or S) without ambiguity. The resulting data includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions are available. If such a study were conducted, the data would be presented in a format similar to the hypothetical table below.

ParameterDescriptionExample Data (Hypothetical)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁
a, b, c (Å)The lengths of the unit cell edges.a = 5.8, b = 12.1, c = 7.3
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.4, γ = 90
ZThe number of molecules in the unit cell.2

Chemical Reactivity and Transformations

Hydrolysis Mechanisms of the Ester Moiety

The ester group in ethyl 2-(methylamino)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-(methylamino)propanoic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism and resulting in different product states.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible equilibrium process, essentially the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric or sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid. Due to the presence of the amine group, which is protonated under these conditions to form an ammonium (B1175870) salt, the final product is N-methylalaninium chloride.

Base-Catalyzed Hydrolysis (Saponification): In contrast, hydrolysis under basic conditions is an irreversible process. The reaction, known as saponification, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release an ethoxide ion, forming the carboxylic acid. The ethoxide ion, being a strong base, subsequently deprotonates the carboxylic acid in a rapid and irreversible acid-base reaction. This final step drives the reaction to completion, yielding the carboxylate salt of N-methylalanine and ethanol. To isolate the free amino acid, a subsequent acidification step is required to protonate the carboxylate. The rate of base-promoted hydrolysis can be significantly accelerated by the coordination of the amino acid ester to metal ions like Cu(II), which can increase the rate by several orders of magnitude. nih.govresearchgate.net

Reactions at the Amine Functionality

The secondary amine in ethyl 2-(methylamino)propanoate is nucleophilic and serves as a key site for building molecular complexity through alkylation, acylation, and the formation of various derivatives.

N-Alkylation: The nitrogen atom can be further alkylated to form a tertiary amine. Traditional methods often employ alkyl halides, but these reactions can be difficult to control, sometimes leading to the formation of quaternary ammonium salts as byproducts. A more modern and atom-economical approach is the direct N-alkylation using alcohols, facilitated by transition metal catalysts such as ruthenium complexes. This "borrowing hydrogen" methodology proceeds without the need for a base and has been shown to maintain the stereochemical integrity of the chiral center.

N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form a stable amide bond. This reaction is typically high-yielding and clean, as the resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. This transformation is fundamental in peptide synthesis and the creation of various bioactive molecules.

The nucleophilicity of the secondary amine allows for the synthesis of a wide array of derivatives and conjugates.

Urea (B33335) Formation: Reaction with isocyanates provides a straightforward route to N,N'-disubstituted ureas. commonorganicchemistry.com The amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, resulting in a stable urea linkage. This reaction is typically rapid and does not require a catalyst. commonorganicchemistry.comasianpubs.org

Sulfonamide Formation: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. researchgate.netresearchgate.net The resulting sulfonamide derivatives are important pharmacophores found in numerous therapeutic agents.

Chiral Interconversion and Racemization Studies

Ethyl 2-(methylamino)propanoate possesses a stereocenter at the α-carbon. The stability of this center is crucial, particularly in pharmaceutical applications where stereochemistry dictates biological activity. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can occur under certain conditions.

The primary mechanism for racemization involves the deprotonation of the α-hydrogen. ru.nlacs.org This proton is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to a loss of stereochemical information. ru.nl

Similarly, under certain acidic conditions or through the formation of intermediates like Schiff bases (with aldehydes or ketones), the α-proton can become labile, facilitating racemization. mdpi.com For instance, racemization of α-amino acid esters has been observed in solutions containing aliphatic ketones and carboxylic acids. nih.gov The rate and extent of racemization are highly dependent on factors such as the strength of the base or acid, solvent, temperature, and reaction time. highfine.com

Role in Cascade and Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The bifunctional nature of ethyl 2-(methylamino)propanoate makes it an excellent substrate for such transformations.

Mannich Reaction: The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with an aldehyde and a secondary amine. wikipedia.orgorganic-chemistry.org Ethyl 2-(methylamino)propanoate can serve as the secondary amine component. It first reacts with a non-enolizable aldehyde (like formaldehyde) to form an electrophilic iminium ion in situ. This ion is then attacked by the enol form of a third component (e.g., a ketone, ester, or another aldehyde), resulting in the formation of a β-amino carbonyl compound, known as a Mannich base. nih.govchemistrysteps.com

Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a vinyl- or aryl-boronic acid. wikipedia.orgorganic-chemistry.org As a secondary amine, ethyl 2-(methylamino)propanoate is a suitable component for this transformation. The reaction is believed to proceed through condensation of the amine and the carbonyl compound, followed by the formation of a boronate "ate" complex, which facilitates the transfer of the organic group from boron to the iminium intermediate. acs.orgmdpi.com This reaction provides a powerful method for synthesizing complex, unnatural α-amino acids and their derivatives. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT)

Detailed quantum chemical calculations using Density Functional Theory (DFT) specific to Ethyl 2-(methylamino)propanoate hydrochloride are not extensively available in publicly accessible literature. However, DFT studies have been conducted on analogous compounds, providing insights into the methodologies that could be applied. For instance, DFT calculations at the B3LYP/6-311G**++ level of theory were used to determine the conformational stability of similar ester derivatives, confirming that planar E-isomers are generally lower in energy. researchgate.net Such computational approaches are crucial for understanding the molecule's fundamental properties.

Electronic Structure Analysis

A comprehensive electronic structure analysis of this compound has not been specifically reported. Generally, such analyses, derived from DFT calculations, would involve the examination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO helps in understanding the electronic absorption spectra and charge transfer properties. For related compounds, molecular orbital computations have been performed using software like Gaussian, employing methods such as B3LYP with basis sets like 6-31G(d,p) to explore their optical and electric properties. nih.gov

Reaction Pathway Energetics

Specific studies on the reaction pathway energetics for the synthesis of this compound are not detailed in the available research. However, computational methods are often employed to investigate the mechanisms of similar reactions. For example, DFT has been used to examine the gas-phase elimination kinetics of related amino ethyl compounds, locating transition states and calculating activation energies. researchgate.net These calculations can reveal the favorability of different synthetic routes and the stability of reaction intermediates. For instance, in the synthesis of related pyridine (B92270) derivatives, computational studies have helped to elucidate the reaction mechanisms, such as nucleophilic attack and subsequent decarboxylation. nih.gov

Conformational Analysis and Molecular Mechanics Modeling

While a specific conformational analysis of this compound is not readily found, the principles of such analyses are well-established. Molecular mechanics modeling would be employed to identify the most stable conformations of the molecule by calculating the steric and torsional strains associated with different spatial arrangements of its atoms. For a flexible molecule like this compound, rotation around its single bonds would lead to various conformers with different energy levels. Ab initio calculations on a related compound, Ethyl (2E)-2-(hydroxyimino)propanoate, have confirmed that the planar E-isomer is the most stable conformer in a vacuum. nih.gov A potential energy barrier of 16.6 kJ mol⁻¹ was calculated for the rotation around the N1—C1—C2—O3 dihedral angle in that specific molecule. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

There is a lack of specific molecular dynamics (MD) simulation studies for this compound in the scientific literature. MD simulations would be a powerful tool to investigate the intermolecular interactions of this compound, particularly in a solution or condensed phase. Such simulations could model how the molecule interacts with solvent molecules and other solute molecules, providing insights into its solvation properties and aggregation behavior. For analogous compounds, studies have highlighted the importance of intermolecular interactions, such as strong O—H⋯N hydrogen bonding and π-stacking, in determining the crystal packing structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Specific Quantitative Structure-Activity Relationship (QSAR) models for analogs of this compound are not described in the available literature. QSAR modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties and molecular descriptors. While not directly applied to this specific compound, the principles of QSAR are widely used in drug discovery and development. For other classes of compounds, QSAR studies, often combined with molecular docking, are used to understand the relationship between a molecule's structure and its biological activity, guiding the design of more potent analogs. nih.gov

Role in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

As a chiral building block, the compound provides a foundational scaffold for elaborating more complex molecules, finding significant application in both pharmaceutical and natural product synthesis.

While not a direct precursor in the most common synthesis routes for the anticoagulant drug Dabigatran, the core structural motif of an N-methylated β-alanine ethyl ester is central to a key intermediate. Specifically, the compound Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate is a critical precursor for Dabigatran. cymitquimica.comlookchem.comsigmaaldrich.com The synthesis of this intermediate involves the reaction of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate with a reducing agent like Raney nickel in a solvent such as tetrahydrofuran (B95107) to reduce the nitro group to an amine. chemicalbook.com

This highlights the importance of N-methylated amino acid esters in building the complex frameworks required for modern pharmaceuticals. The N-methyl group in these structures is integral to the final molecule's desired biological activity and metabolic stability.

Key Intermediate in Dabigatran Synthesis
Compound NameCAS NumberRole
Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate212322-56-0Key intermediate in the synthesis of Dabigatran. lookchem.com

N-methylated amino acids are common constituents of many natural products, particularly cyclopeptide alkaloids. The total synthesis of such complex molecules relies on the availability of chiral building blocks like N-methylated amino acid derivatives. A notable application is in the synthesis of the cyclopeptide alkaloids abyssenine A and mucronine E. The synthetic strategy for these natural products involves a key step of stereoselective Pd-catalyzed β-functionalization of N-methylated amino acids that are protected with an 8-aminoquinoline (B160924) directing group. researchgate.net

Ethyl 2-(methylamino)propanoate hydrochloride serves as an ideal starting material for creating the necessary N-methyl alanine (B10760859) fragments. The ester group provides a convenient handle for further chemical transformations, such as peptide couplings, after the desired side chain has been introduced and the directing group is removed. researchgate.net

Building Block for Peptide Mimetics and Scaffolds

The incorporation of N-methylated amino acids into peptides is a cornerstone strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved therapeutic properties. researchgate.netnih.govingentaconnect.com N-methylation offers several distinct advantages:

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thus increasing the in-vivo half-life of the peptide-based drug. nih.govpeptide.com

Improved Bioavailability: N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes and improve oral bioavailability. ingentaconnect.comnih.gov

Conformational Control: The substitution on the backbone amide nitrogen removes a hydrogen bond donor and restricts the peptide's conformational flexibility. This can lock the peptide into its bioactive conformation, leading to increased potency and receptor selectivity. peptide.com

This compound is a readily available source for incorporating N-methyl-L-alanine into peptide chains during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. nih.govacs.org Its use allows medicinal chemists to systematically modify peptide backbones to fine-tune their pharmacological profiles. researchgate.netnih.gov

Properties Conferred by N-Methylation in Peptides
PropertyEffect of N-MethylationReference
Enzymatic StabilityIncreased resistance to proteolytic degradation. peptide.com
BioavailabilityImproved membrane permeability and oral absorption. nih.gov
ConformationReduced flexibility, potential to lock in bioactive shape. peptide.com
Receptor BindingCan enhance activity and selectivity or convert agonists to antagonists. peptide.com

Contribution to Ligand Synthesis for Catalysis

Chiral ligands are essential for asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral molecule. Amino acid derivatives are excellent starting materials for synthesizing these ligands due to their inherent chirality and ready availability.

Derivatives of alanine esters are used to create chiral ligands for various metal-catalyzed reactions. For example, L-alanine-derived β-dialkylamino alcohols have been developed as effective chiral ligands for the asymmetric addition of diethylzinc (B1219324) to aldehydes. psu.edu The synthesis of these ligands involves the N-alkylation of L-alanine methyl or ethyl esters, followed by reduction or reaction with an organometallic reagent to form the amino alcohol. This scaffold, originating from the amino acid ester, creates a well-defined chiral environment around the metal center, enabling high enantioselectivity in the catalytic reaction. psu.edumdpi.com The modular nature of these ligands allows for systematic modification to optimize performance for different substrates. nih.gov

Development of Derivatized Compounds for Specific Research Probes

Beyond its role as a synthetic precursor for larger molecules, derivatives of this compound are developed as specialized tools for research. A key application is the synthesis of isotopically labeled internal standards for use in mass spectrometry-based quantification.

For instance, deuterated L-alanine methyl ester hydrochloride has been synthesized as a crucial intermediate for creating an internal standard for the quantification of N-acyl alanine methyl esters (NAMEs), which are structurally diverse metabolites found in bacteria. nih.gov The synthesis involves the esterification of L-alanine-d3 with methanol (B129727) and thionyl chloride. This labeled standard enables precise measurement of endogenous NAME concentrations in biological samples via isotope dilution analysis, facilitating studies into their ecological roles and production patterns. nih.gov This demonstrates how simple derivatization, such as isotopic labeling, transforms a basic building block into a high-precision tool for bioanalytical research. mdpi.comnih.gov

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and research chemicals due to its high resolution, sensitivity, and versatility. heraldopenaccess.us The development of a robust HPLC method for Ethyl 2-(methylamino)propanoate hydrochloride involves the systematic optimization of various parameters to achieve the desired separation and detection characteristics.

Reverse-phase HPLC (RP-HPLC) is the most widely used mode for the quality control of bulk drugs and pharmaceutical formulations, making it ideal for assessing the purity of this compound and quantifying any process-related impurities or degradation products. nih.gov A typical RP-HPLC method involves a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.govresearchgate.net

The development of such a method would begin with selecting an appropriate column and mobile phase. A C18 column is often a first choice due to its wide applicability. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govpensoft.net The pH of the aqueous buffer is a critical parameter that must be controlled to ensure consistent ionization of the analyte, which affects its retention and peak shape. For an amine-containing compound like this compound, a slightly acidic pH (e.g., pH 3) is often used to ensure the analyte is in its protonated, more water-soluble form. pensoft.net

Method optimization involves adjusting the mobile phase composition (the ratio of organic solvent to aqueous buffer), flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities with a reasonable analysis time. pensoft.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. pensoft.netnih.gov

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Provides good retention and separation for a wide range of organic molecules. researchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) Common mobile phase for RP-HPLC; acidic pH ensures consistent protonation of the amine. pensoft.net
Elution Mode Isocratic Simpler, more robust, and provides consistent run times. pensoft.net
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. pensoft.net
Column Temp. 30 °C Controlled temperature ensures reproducible retention times. pensoft.net
Detection UV at 225 nm A common wavelength for detecting compounds with carbonyl and amine functional groups. researchgate.net

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. uma.es |

Since Ethyl 2-(methylamino)propanoate possesses a chiral center, it can exist as two enantiomers. In many chemical and pharmaceutical contexts, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of the compound. heraldopenaccess.us Chiral HPLC is the method of choice for this type of analysis, as it can separate and quantify individual enantiomers. heraldopenaccess.usuma.es

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.com The selection of the appropriate chiral column and mobile phase is largely empirical and often requires screening several different conditions. Mobile phases in chiral HPLC can range from normal-phase (e.g., hexane/ethanol (B145695) mixtures) to reversed-phase conditions. sigmaaldrich.combeilstein-journals.org The goal is to achieve baseline separation of the two enantiomeric peaks, allowing for accurate calculation of the enantiomeric excess. sigmaaldrich.com

Table 2: Example Chiral HPLC Method Parameters

Parameter Condition Purpose
Column Chiralpak IC or similar polysaccharide-based column Widely used for separating a broad range of chiral compounds. beilstein-journals.org
Mobile Phase Hexane:Ethanol (90:10, v/v) A common normal-phase eluent for chiral separations. beilstein-journals.org
Flow Rate 1.0 mL/min Standard flow rate for achieving good separation. beilstein-journals.org

| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems, often used in chiral analysis. beilstein-journals.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.comjmchemsci.com It is highly effective for identifying and quantifying volatile and semi-volatile compounds. jmchemsci.com

For a compound like this compound, direct analysis by GC-MS can be challenging. The hydrochloride salt form is non-volatile and the free amine can exhibit poor peak shape due to interactions with the GC column. Therefore, chemical derivatization is often a necessary prerequisite for analysis. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable derivative with improved chromatographic properties. jfda-online.com Common derivatization strategies for compounds with amine and potential hydroxyl groups (from hydrolysis) include silylation or acylation. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. jmchemsci.comjmchemsci.com

Development of Novel Detection Techniques

While UV detection is standard for HPLC, more advanced and novel detection techniques can provide greater sensitivity and selectivity. For chiral analysis, coupling HPLC with chiroptical detectors, such as a Circular Dichroism (CD) detector, offers significant advantages. heraldopenaccess.usuma.es A CD detector measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. This allows for the direct determination of enantiomeric excess and can even help in identifying the elution order of the enantiomers without needing pure standards of each. uma.es

Another advanced technique is the coupling of liquid chromatography with mass spectrometry (LC-MS). This provides the high separation power of HPLC with the sensitive and highly specific detection of MS, allowing for the confident identification and quantification of the target compound and any impurities, even at trace levels.

Validation of Analytical Methods in Research Contexts

In a research setting, the validation of an analytical method ensures that it is suitable for its intended purpose. Following guidelines such as those from the International Conference on Harmonisation (ICH), method validation demonstrates the reliability of the analytical procedure. researchgate.neteuropa.eu Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. pensoft.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).

Table 3: Key Validation Parameters According to ICH Guidelines

Validation Parameter Description
Accuracy Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). researchgate.net
Precision Repeatability is assessed from a minimum of 9 determinations or 6 determinations at 100% of the test concentration. Intermediate precision expresses within-laboratory variations.
Specificity Demonstrated by the separation of the main peak from any impurities or excipients.
Limit of Detection (LOD) Can be determined based on the signal-to-noise ratio (typically 3:1). researchgate.net
Limit of Quantitation (LOQ) Can be determined based on the signal-to-noise ratio (typically 10:1). researchgate.net

| Linearity | Assessed by visual inspection of a plot of signals as a function of analyte concentration. A correlation coefficient (r) close to 1 is desired. researchgate.net |

Biochemical and Mechanistic Investigations in Vitro/in Silico Focus

Enzyme-Substrate Interaction Studies (in vitro)

No published studies were identified that specifically investigate the in vitro interaction of Ethyl 2-(methylamino)propanoate hydrochloride with any enzyme. Consequently, data on binding affinities, kinetic parameters (such as K_m_ or V_max_), or the specific enzymes it may interact with are not available.

Potential as a Substrate or Inhibitor in Model Biological Systems (in vitro)

There is no available research on whether this compound acts as a substrate for or an inhibitor of any enzymes in model in vitro biological systems. Such studies would be necessary to determine its metabolic fate and its potential to modulate the activity of specific biological pathways.

Investigation of Antimicrobial Properties in Model Organisms (in vitro)

No in vitro studies on the antimicrobial properties of this compound against any model organisms (e.g., bacteria, fungi) have been found in the public domain. Therefore, its spectrum of activity, minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC) are unknown.

Hydrolysis by Esterases and Other Biocatalysts (in vitro)

Specific data on the in vitro hydrolysis of the ethyl ester group of this compound by esterases or other biocatalysts is not present in the current scientific literature. Research in this area would be required to understand its stability and breakdown in biological environments.

Future Research Directions

Exploration of New Synthetic Routes for Cost-Effective Production

The broader availability of Ethyl 2-(methylamino)propanoate hydrochloride for extensive research is contingent upon the development of cost-effective and efficient production methods. Current synthetic strategies, while effective, may not be optimized for large-scale, economical production. Future research in this area should prioritize the exploration of novel synthetic pathways that utilize inexpensive, readily available starting materials and minimize complex purification steps.

Inspired by methodologies developed for structurally related compounds, several promising avenues exist. For instance, processes that have successfully lowered production costs for other amino acid esters often involve shortening reaction times and using cheaper raw materials. google.com Research could focus on one-pot synthesis procedures, which streamline the manufacturing process by reducing the number of intermediate isolation steps, thereby saving time, solvents, and energy. Furthermore, investigating alternative catalytic systems, such as earth-abundant metal catalysts or organocatalysts, could replace more expensive and toxic heavy metal catalysts. The goal is to develop a green, scalable, and economically viable synthesis that can support both academic research and potential future industrial applications. google.com

Research ApproachObjectivePotential Benefit
One-Pot SynthesisStreamline reaction sequenceReduced waste, time, and cost
Alternative CatalystsReplace expensive/toxic catalystsLower cost, improved sustainability
Inexpensive Starting MaterialsReduce raw material expenditureSignificant decrease in overall production cost
Process OptimizationMaximize yield and efficiencyHigher output with fewer resources

Development of Stereoselective Syntheses with High Enantiomeric Excess

Ethyl 2-(methylamino)propanoate possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)-isomers). In many biological and chemical systems, individual enantiomers exhibit distinct activities. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound is a critical area for future research.

Asymmetric synthesis has become a cornerstone in the pharmaceutical industry because enantiomerically pure drugs often have improved therapeutic profiles. ekb.eg Future work should focus on methods that can achieve high enantiomeric excess (e.e.). Key strategies to investigate include:

Chiral Auxiliaries: Employing a temporary chiral group to guide the stereochemical outcome of a reaction, which is later removed. ekb.eg

Asymmetric Catalysis: Using chiral catalysts (metal complexes or organocatalysts) to favor the formation of one enantiomer over the other.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Kinetic Resolution: Separating enantiomers based on their different reaction rates with a chiral reagent or catalyst. nih.gov

Successfully developing these methods will provide researchers with access to the specific (R) and (S)-enantiomers, enabling a more precise investigation of their unique properties and potential applications. nih.gov

Synthesis StrategyDescriptionDesired Outcome
Asymmetric CatalysisA chiral catalyst directs the formation of a specific stereoisomer.High enantiomeric excess (>99% e.e.)
Chiral AuxiliariesA covalently attached chiral molecule controls stereochemistry.Formation of a single diastereomer.
Enzymatic ResolutionAn enzyme selectively modifies one enantiomer in a racemic mix.Separation of enantiomers.

Investigation of Novel Derivatives with Enhanced Research Utility

As a versatile scaffold, this compound is an ideal starting point for the synthesis of novel derivatives with tailored properties. biosynth.com Future research should systematically explore modifications of its core structure to create a library of new compounds for various scientific applications.

Derivatization strategies could target several key positions on the molecule:

The Ester Group: Replacing the ethyl group with other alkyl or aryl groups can modulate solubility, steric hindrance, and reactivity. Conversion to other functional groups, such as amides or hydroxamic acids, could introduce new chemical handles or biological activities.

The Amino Group: Acylation, alkylation, or arylation of the secondary amine can alter the compound's electronic properties, basicity, and hydrogen-bonding capabilities.

The Propanoate Backbone: Introducing substituents on the backbone could create more complex stereochemical arrangements and provide points for further functionalization.

These new derivatives could be designed as molecular probes, intermediates for complex molecule synthesis, or building blocks for new materials. For example, attaching a fluorescent tag would create a derivative useful for bio-imaging studies, while incorporating polymerizable groups could lead to novel functional polymers.

Advanced Computational Studies on Reactivity and Interactions

Computational chemistry offers powerful tools for understanding the fundamental properties of molecules, predicting their behavior, and guiding experimental design. researchgate.net Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to conduct in-depth studies on this compound.

These computational investigations could focus on several key areas:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule and understanding the energy barriers between different conformations. nih.gov

Reactivity Prediction: Calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new synthetic reactions.

Interaction Modeling: Simulating how the molecule interacts with solvents, catalysts, or biological macromolecules. This can provide insights into reaction mechanisms and potential biological targets.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectral data to aid in the characterization of the parent compound and its novel derivatives.

These theoretical studies would provide a deeper understanding of the molecule's intrinsic properties and serve as a valuable predictive tool to accelerate experimental research. researchgate.net

Computational MethodResearch FocusExpected Insight
Density Functional Theory (DFT)Electronic structure, reaction pathwaysReactivity, stability, mechanistic details
Molecular Dynamics (MD)Solvation, conformational changesBehavior in solution, interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsBinding modes, catalytic mechanisms

Application in Emerging Fields of Chemical Biology and Materials Science

The structural features of this compound make it a promising candidate for application in the dynamic fields of chemical biology and materials science. sigmaaldrich.com Future research should aim to explore and establish its utility in these areas.

In Chemical Biology: As an amino acid ester, it can serve as a fundamental building block in peptide synthesis or peptidomimetics to create novel probes for studying biological systems. biosynth.com Its structure could be incorporated into libraries of small molecules for screening against various biological targets, such as enzymes or receptors, in the search for new therapeutic leads. Related propanolamine (B44665) derivatives have already been identified as useful intermediates for medicines. google.com

In Materials Science: The compound's functional groups (ester and amine) provide reactive handles for polymerization or for grafting onto surfaces to create functional materials. Research could investigate its use as a monomer for the synthesis of novel polyamides or polyesters with unique properties, such as altered thermal stability, solubility, or degradability. Its incorporation into materials could also be used to modify surface properties, introducing hydrophilicity or providing sites for further chemical modification.

By exploring these applications, researchers can bridge the gap between fundamental chemistry and applied science, potentially leading to the development of new tools for biological research and innovative materials with novel functionalities.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 2-(methylamino)propanoate hydrochloride, and how are reaction conditions optimized?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl 2-chloropropanoate with methylamine under controlled basic conditions (e.g., sodium bicarbonate) can yield the target compound. Key optimization parameters include temperature (maintained at 0–5°C to suppress side reactions), stoichiometric ratios (excess methylamine to drive completion), and solvent selection (e.g., anhydrous ethanol to minimize hydrolysis). Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated hydrochloric acid. Purity is enhanced via recrystallization from ethanol/ether mixtures .

Advanced: How can enantiomeric purity be ensured during the synthesis of this compound, and what analytical challenges arise?

Enantiomeric resolution requires chiral separation techniques, such as chiral HPLC (e.g., Chiralpak® IA or IB columns with hexane:isopropanol mobile phases) or enzymatic resolution using lipases. Advanced challenges include mitigating racemization during synthesis by avoiding high temperatures or prolonged reaction times. Analytical validation involves circular dichroism (CD) spectroscopy and chiral shift reagents in NMR to confirm enantiomeric excess (ee). Impurity profiling using LC-MS can detect trace racemic contamination, which is critical for pharmacological studies .

Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

  • 1H/13C NMR : Confirm the presence of methylamino (–N(CH3)–) and ethyl ester (–COOEt) groups. The hydrochloride moiety is identified via characteristic broad proton signals for NH+ in D2O.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.
  • FTIR : Verify ester carbonyl (~1740 cm⁻¹) and ammonium (~2500–3000 cm⁻¹) stretches.
    Calibration against certified reference standards ensures accuracy .

Advanced: How does hygroscopicity impact the handling and storage of this compound, and what protocols mitigate degradation?

Hygroscopicity can lead to clumping, altered solubility, and hydrolysis. Mitigation strategies include:

  • Storage in desiccators with anhydrous silica gel or under nitrogen.
  • Karl Fischer titration to monitor moisture content (<0.5% w/w).
  • Use of anhydrous solvents (e.g., dried DMF or THF) for reactions.
    Stability studies under ICH guidelines (25°C/60% RH) with periodic HPLC analysis track degradation products like propanoic acid derivatives .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Fume hoods for synthesis and weighing to avoid inhalation of fine particles.
  • Emergency measures : Immediate access to eye wash stations and safety showers. Contaminated clothing must be removed and decontaminated separately.
    Training on GHS hazard codes (e.g., H315, H319) and SDS documentation is mandatory .

Advanced: How can computational modeling guide the design of derivatives or analogs of this compound for targeted applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on the amino group) to optimize reactivity. Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to biological targets, such as enzymes or receptors. QSAR models correlate structural modifications (e.g., ester chain length) with physicochemical properties (logP, pKa) to enhance bioavailability. Experimental validation via synthesis and bioassays refines predictions .

Basic: What are the documented applications of this compound in pharmaceutical research?

It serves as:

  • A chiral building block for β-amino acid derivatives in peptidomimetics.
  • An intermediate in prodrug synthesis (e.g., esterase-activated compounds).
  • A precursor for metal-chelating ligands in catalytic asymmetric reactions.
    Documented impurities (e.g., ethyl 2-aminopropanoate) are monitored using EP/JP reference standards .

Advanced: What strategies resolve contradictions in reported solubility data for this compound across studies?

Discrepancies arise from polymorphic forms or residual solvents. Solutions include:

  • Standardizing solvent systems (e.g., USP buffers at pH 1.2–6.8).
  • Differential Scanning Calorimetry (DSC) to identify polymorphs.
  • Particle size analysis (via laser diffraction) to correlate surface area with dissolution rates.
    Collaborative studies using validated methods (e.g., shake-flask vs. HPLC solubility assays) improve reproducibility .

Basic: How is the hydrochloride counterion confirmed, and what analytical pitfalls occur?

  • Elemental analysis : Matches theoretical Cl⁻ content (~21.5% w/w).
  • Ion chromatography : Quantifies chloride ions after dissolution in Milli-Q water.
    Pitfalls include interference from residual HCl (from synthesis) or chloride-containing buffers. Neutralization with AgNO3 followed by gravimetric analysis of AgCl precipitates provides specificity .

Advanced: What mechanistic insights explain the compound’s stability under oxidative stress, and how are degradation pathways characterized?

Degradation under oxidative conditions (e.g., H2O2, UV light) produces N-oxide derivatives or ester hydrolysis products. LC-HRMS identifies major degradation products, while radical scavengers (e.g., BHT) in formulations suppress autoxidation. Kinetic studies (Arrhenius plots) predict shelf-life under accelerated conditions. Forced degradation guidelines (ICH Q1A) standardize protocols .

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Ethyl 2-(methylamino)propanoate hydrochloride
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Ethyl 2-(methylamino)propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.